Dioctylamine

Vue d'ensemble

Description

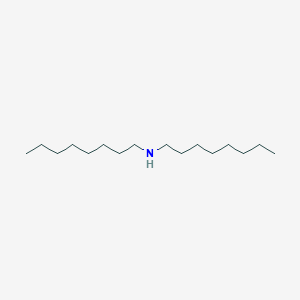

Dioctylamine, with the chemical formula C16H35N, is a secondary amine characterized by two octyl groups attached to a nitrogen atom. This compound is a colorless to light yellow liquid and is known for its applications in various industries, including as a surfactant, emulsifier, and corrosion inhibitor . This compound is also utilized as a reagent in organic synthesis and serves as a building block for the preparation of various compounds .

Applications De Recherche Scientifique

Dioctylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of various compounds.

Biology: Employed in the synthesis of biologically active molecules and as a surfactant in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Used as a surfactant, emulsifier, and corrosion inhibitor in the production of lubricants, coatings, and plastics.

Mécanisme D'action

Target of Action

Dioctylamine, a secondary amine, has been found to inhibit CmaA2 , a mycolic acid cyclopropane synthase, in vitro . Mycolic acid cyclopropane synthases are enzymes involved in the biosynthesis of mycolic acids, which are key components of the cell walls of certain bacteria, including Mycobacterium tuberculosis . Therefore, the primary target of this compound is these synthases.

Mode of Action

It is known to act as a substrate mimic for mycolic acid cyclopropane synthases, inhibiting their activity . This inhibition likely disrupts the normal function of these enzymes, potentially affecting the integrity of the bacterial cell wall and thereby inhibiting bacterial growth .

Biochemical Pathways

This compound’s inhibition of mycolic acid cyclopropane synthases affects the biosynthesis of mycolic acids . Mycolic acids are long-chain fatty acids that are key components of the cell walls of certain bacteria, including Mycobacterium tuberculosis. Disruption of mycolic acid biosynthesis can lead to weakened cell walls, potentially making the bacteria more susceptible to other antimicrobial agents .

Result of Action

The inhibition of mycolic acid cyclopropane synthases by this compound can disrupt the biosynthesis of mycolic acids, potentially leading to weakened bacterial cell walls . This could result in inhibited bacterial growth, making the bacteria more susceptible to other antimicrobial agents .

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of derivatives of natural amino acids with potential antibacterial activity . This suggests that Dioctylamine may interact with enzymes, proteins, and other biomolecules in biochemical reactions, although the specific nature of these interactions is not yet clear.

Cellular Effects

A study has suggested that derivatives of natural amino acids based on this compound show promising levels of antimicrobial activity against Gram-positive and Gram-negative bacteria . This indicates that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can be used as a reactant in the synthesis of certain compounds , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that this compound can be used as a reactant in the synthesis of certain compounds , suggesting that it may be involved in certain metabolic pathways and interact with enzymes or cofactors.

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, or any effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioctylamine can be synthesized through the amination of octanol with ammonia under atmospheric pressure. This process involves the use of a nickel-copper catalyst supported on diatomite, which provides high activity and selectivity . The reaction proceeds via the formation of octylamine and this compound, with the latter being the rate-determining step .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic amination of octanol. The process involves the use of a nickel-copper catalyst, with the optimal molar ratio of nickel to copper being 1.25:1. This method ensures high conversion rates and selectivity for this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dioctylamine undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Oxidation Reactions: this compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: this compound can be reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Reactions: Formation of N-alkylated or N-acylated derivatives.

Oxidation Reactions: Formation of amine oxides.

Reduction Reactions: Formation of primary amines.

Comparaison Avec Des Composés Similaires

- Octylamine

- Trioctylamine

- Diethylamine

- Dipropylamine

Dioctylamine’s versatility and unique properties make it an important compound in both scientific research and industrial applications.

Activité Biologique

Dioctylamine (DOA), a secondary amine with the chemical formula , is widely recognized for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by its long hydrocarbon chains, which contribute to its amphiphilic nature. This property enhances its interaction with biological membranes, making it a subject of interest in various biochemical studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of Helicobacter pylori : A study highlighted the role of this compound in inhibiting the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The mechanism involved the disruption of bacterial membrane integrity, leading to cell lysis .

- Comparison with Other Compounds : In a comparative study, this compound was evaluated alongside other quaternary ammonium compounds (QACs). The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, revealing that this compound exhibited potent activity, particularly against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 32 to 64 µg/mL, indicating its effectiveness as an antimicrobial agent .

Data Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

While this compound exhibits notable antimicrobial properties, its cytotoxic effects on human cells have also been investigated. Studies have shown that at higher concentrations, this compound can induce cytotoxicity in various cell lines.

Findings

- Selectivity Index : The selectivity index (SI) for this compound was calculated based on its MIC against bacterial strains and IC50 values against human fibroblast cells. An SI greater than 5 indicates a favorable therapeutic window .

- In Vitro Toxicity : In vitro assays demonstrated that concentrations above 100 µg/mL led to significant cytotoxic effects on human lung fibroblasts, suggesting careful consideration in therapeutic applications .

The antimicrobial action of this compound is primarily attributed to its ability to disrupt bacterial membranes. This disruption is facilitated by the compound's hydrophobic tail, which integrates into lipid bilayers:

- Membrane Disruption : this compound alters the permeability of bacterial membranes, leading to leakage of intracellular components and eventual cell death.

- Biofilm Disruption : Recent studies have shown that this compound can disrupt biofilms formed by bacteria like Staphylococcus aureus, enhancing its efficacy in treating biofilm-associated infections .

Applications in Pharmaceutical Chemistry

This compound's unique properties have led to its exploration in various pharmaceutical applications:

- Extraction Processes : It has been utilized in spectrophotometric methods for extracting fluoride ions from solutions, showcasing its utility beyond antimicrobial applications .

- Synthesis of Biologically Active Compounds : this compound serves as an important reagent in synthesizing other biologically active compounds, including alkyl-indole derivatives with potential antibacterial properties .

Propriétés

IUPAC Name |

N-octyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWOZCWGWDVVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061517 | |

| Record name | 1-Octanamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid with an amine-like odor; mp = 13-15 deg C; [Alfa Aesar MSDS] | |

| Record name | Dioctylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-48-5 | |

| Record name | Dioctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HM3062RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical formula and molecular weight of Dioctylamine?

A1: this compound has the molecular formula C16H35N and a molecular weight of 241.46 g/mol. []

Q2: How does this compound interact with Helicobacter pylori and what are the downstream effects?

A2: this compound inhibits the Cyclopropane Fatty Acid Synthase (CfaS) enzyme in Helicobacter pylori. This inhibition compromises the bacteria's acid resistance, antibiotic susceptibility, and ability to colonize the stomach. []

Q3: How does this compound influence the formation of iron oxide nanoparticles?

A3: Depending on the iron salt used (ferric or ferrous) and the amine type (primary, secondary, or tertiary), this compound can lead to the formation of various iron oxide and oxyhydroxide forms. For instance, using this compound with ferric salts leads to magnetite and lepidocrocite mixtures. []

Q4: Can this compound be used to modify carbon nanoparticles for electrochemical applications?

A4: Yes, this compound can modify carbon nanoparticles, creating a highly hydrophobic surface suitable for studying redox processes of molecules like Coenzyme Q10. []

Q5: Is this compound suitable for extracting citric acid and maleic acid from aqueous solutions?

A5: Research indicates that this compound, when mixed with solvents like methyl isobutyl ketone, can effectively extract citric acid and maleic acid from aqueous solutions via reactive extraction. []

Q6: How does this compound compare to Trioctylphosphine oxide in extracting oxalic acid?

A6: Studies show that both this compound and Trioctylphosphine oxide can significantly enhance the extraction of oxalic acid from aqueous solutions compared to using pure solvents. []

Q7: Does this compound play a role in the synthesis of secondary amines?

A7: Research suggests that low concentrations of palladium and nickel catalysts supported on nanoceria, alongside this compound, can facilitate the direct amination of 1-octanol with ammonia, yielding this compound. []

Q8: How does this compound affect the hydrogen evolution reaction (HER) activity of cobalt phosphide (CoP)?

A8: When used as a ligand for CoP nanocrystals, this compound influences the HER activity. Compared to carboxylate ligands, this compound, being a weaker coordinating ligand, results in a lower increase in overpotential. []

Q9: Can molecular dynamics simulations help understand the role of this compound in nanoparticle synthesis?

A9: Yes, simulations have shown that this compound, when used in combination with oleylamine during the synthesis of InAs nanocrystals, preferentially binds to specific facets, promoting growth along certain directions and influencing the final shape. []

Q10: How does the chain length of amines affect their ability to deprotonate acidic "potential" electrolytes in nonpolar solvents?

A10: Studies on bis(2-ethylhexyl)phosphoric acid mixed with various amines in n-dodecane revealed that linear octylamines, including this compound, were more effective at deprotonation compared to branched amines. []

Q11: How does the presence of this compound affect the stability of gold nanoparticle monolayers?

A11: When this compound is used as a stabilizing agent during the synthesis of gold nanoparticles, its concentration directly influences the final particle size, demonstrating its role in controlling monolayer stability and particle growth. []

Q12: What are the safety considerations associated with this compound?

A12: While this document focuses on the scientific aspects, it is crucial to consult safety data sheets and relevant regulations for information on safe handling, storage, and potential hazards associated with this compound.

Q13: What analytical techniques are commonly used to characterize this compound and its interactions?

A13: Techniques employed in the provided research include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM). [, , , ]

Q14: Does the radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) produce this compound?

A14: Yes, gamma irradiation of TODGA, an extractant for actinides, can lead to the degradation of the compound, with this compound identified as one of the main degradation products. []

Q15: What is the solubility behavior of this compound?

A15: this compound, being a long-chain amine, exhibits hydrophobic properties. Its solubility is generally higher in non-polar solvents like n-dodecane compared to polar solvents like water. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.